[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Overview
Description
[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide is a chiral compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric synthesis and catalysis. The presence of both amino and sulfonamide functional groups allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2’-Amino-1,1’-binaphthalen-2-ol, which serves as the core structure.
Sulfonamide Formation: The amino group of (S)-2’-Amino-1,1’-binaphthalen-2-ol is reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.
Mechanism of Action
The mechanism of action of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide involves its interaction with molecular targets through its amino and sulfonamide functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalytic processes. The compound’s chiral nature allows it to induce asymmetry in chemical reactions, making it a valuable tool in enantioselective synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2’-Amino-1,1’-binaphthalen-2-ol: A precursor to the target compound, used as a chiral ligand in asymmetric synthesis.
(S)-1,1’-Bi-2-naphthol (BINOL): Another chiral ligand widely used in asymmetric catalysis.
(S)-1,1’-Binaphthyl-2,2’-diamine: A chiral diamine used in various catalytic applications.
Uniqueness
[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide stands out due to its dual functional groups (amino and sulfonamide), which provide additional versatility in chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions and induce asymmetry in reactions makes it a unique and valuable compound in the field of synthetic chemistry.
Properties
IUPAC Name |
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFDVMJNPTVRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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